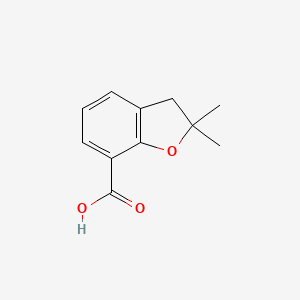

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Description

BenchChem offers high-quality 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVACPBRCFXZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383691 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42327-95-7 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. Two primary routes are discussed in detail: a classical approach involving the construction of the dihydrobenzofuran ring followed by carboxylation, and a more direct method centered on the cyclization of a substituted benzoic acid derivative. This document offers field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding through cited references. Detailed experimental procedures, quantitative data summaries, and visual diagrams of the synthetic workflows are provided to aid researchers in the practical application of these methodologies.

Introduction

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid, bicyclic scaffold is present in a variety of compounds with diverse pharmacological activities. The strategic placement of the carboxylic acid group at the 7-position provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide will explore the two most prevalent and scientifically sound pathways for the synthesis of this important molecule.

Pathway 1: Synthesis via Carboxylation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran

This synthetic route is a well-established, multi-step process that first constructs the 2,2-dimethyl-2,3-dihydro-1-benzofuran core, followed by the introduction of the carboxylic acid functionality at the 7-position. This approach offers robustness and is amenable to scale-up.

Part A: Synthesis of the Key Intermediate: 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran

The common intermediate for this pathway is 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, also known as carbofuran phenol. Two effective methods for its preparation are presented below.

This classic approach involves the reaction of catechol with a methallyl halide, followed by a Claisen rearrangement and cyclization.

-

Scientific Rationale: The initial O-alkylation of catechol with methallyl chloride forms 2-methallyloxyphenol. A subsequent thermal Claisen rearrangement, a[1][1]-sigmatropic rearrangement, shifts the methallyl group to the ortho position of the phenol.[2][3] The final step is an acid-catalyzed intramolecular cyclization to form the dihydrobenzofuran ring.[4]

Experimental Protocol: Synthesis of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran from Catechol [5]

| Step | Reagents & Conditions | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Catechol, Methallyl chloride, Sodium hydroxide, Methanol | 1 : 1.1 : 1.1 | Reflux | 8 | ~85 |

| 2 | 2-Methallyloxyphenol | - | 190-210 | 1-2 | ~90 |

| 3 | 3-Methallylcatechol, Acid catalyst (e.g., p-TsOH) | 1 : cat. | 100-150 | 1-3 | ~95 |

Step-by-Step Methodology:

-

O-Alkylation: To a solution of catechol in methanol, add sodium hydroxide. Stir until dissolved and then add methallyl chloride dropwise. Reflux the mixture for 8 hours. After cooling, filter the salt and concentrate the filtrate under reduced pressure.

-

Claisen Rearrangement: Heat the crude 2-methallyloxyphenol in a high-boiling solvent or neat under an inert atmosphere to 190-210 °C for 1-2 hours.

-

Cyclization: Dissolve the resulting 3-methallylcatechol in a suitable solvent like toluene and add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture to 100-150 °C for 1-3 hours. After completion, cool the reaction, wash with a basic aqueous solution, and purify the product by distillation or chromatography.

An alternative synthesis of the key intermediate starts from the more readily available 2-hydroxyacetophenone.

-

Scientific Rationale: This pathway involves the etherification of 2-hydroxyacetophenone with a methallyl halide to form 2-acetylphenyl methallyl ether. This ether then undergoes a Claisen rearrangement and subsequent intramolecular cyclization. The resulting 7-acetyl-2,2-dimethyl-2,3-dihydrobenzofuran is then converted to the 7-hydroxy derivative via a Baeyer-Villiger oxidation followed by hydrolysis.[6]

Experimental Protocol: Synthesis of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran from 2-Hydroxyacetophenone [6]

| Step | Reagents & Conditions | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Hydroxyacetophenone, Methallyl chloride, NaOH, Methanol | 1 : 1.1 : 1.1 | Reflux | 8 | ~80 |

| 2 | 2-Acetylphenyl methallyl ether | - | 190-200 | 5 | ~75 |

| 3 | 7-Acetyl-2,2-dimethyl-2,3-dihydrobenzofuran, Peracetic acid | 1 : 1.2 | Room Temp. | 72 | ~87 |

| 4 | 7-Acetoxy-2,2-dimethyl-2,3-dihydrobenzofuran, NaOH, Ethanol/Water | 1 : excess | Reflux | 2.5 | ~90 |

Step-by-Step Methodology:

-

Etherification: React 2-hydroxyacetophenone with methallyl chloride in the presence of sodium hydroxide in methanol under reflux.

-

Claisen Rearrangement and Cyclization: Heat the resulting 2-acetylphenyl methallyl ether, typically without a solvent, to induce rearrangement and cyclization.

-

Baeyer-Villiger Oxidation: Treat the 7-acetyl derivative with an oxidizing agent like peracetic acid in a suitable solvent.

-

Hydrolysis: Hydrolyze the resulting acetate ester with a base such as sodium hydroxide in an ethanol/water mixture.

Workflow for the Synthesis of the Key Intermediate

Caption: Synthesis routes to the key intermediate.

Part B: Carboxylation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran

The final step in this pathway is the introduction of a carboxylic acid group at the 7-position of the dihydrobenzofuran ring. The Kolbe-Schmitt reaction is the most direct and well-established method for this transformation.

-

Scientific Rationale: The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and at elevated temperatures.[7] The phenoxide is generated in situ by treating the phenol with a strong base, typically sodium hydroxide. The electrophilic carbon of CO2 is then attacked by the electron-rich aromatic ring of the phenoxide.

Experimental Protocol: Kolbe-Schmitt Carboxylation

| Step | Reagents & Conditions | Molar Ratio | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |

| 1 | 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, NaOH | 1 : 2-3 | 100-120 | - | 1 | >95 |

| 2 | Sodium 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-oxide, CO2 | 1 : excess | 120-150 | 80-100 | 4-6 | 60-70 |

| 3 | Sodium 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylate, HCl | 1 : excess | Room Temp. | - | - | >95 |

Step-by-Step Methodology:

-

Phenoxide Formation: In a high-pressure autoclave, thoroughly mix 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran with powdered sodium hydroxide. Heat the mixture under vacuum to remove any residual water.

-

Carboxylation: Pressurize the autoclave with carbon dioxide to 80-100 atm and heat to 120-150 °C for 4-6 hours with stirring.

-

Acidification: After cooling and venting the autoclave, dissolve the solid reaction mass in water and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid product. The product can be collected by filtration and purified by recrystallization.

Reaction Scheme for Pathway 1

Caption: Overview of the carboxylation pathway.

Pathway 2: Direct Synthesis via Cyclization of 2-hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid

This more convergent approach involves the synthesis of a substituted benzoic acid precursor, which then undergoes an intramolecular cyclization to directly form the target molecule.

Part A: Synthesis of 2-hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid

The key precursor for this pathway is prepared via a Claisen rearrangement of a methallyloxy benzoic acid derivative.

-

Scientific Rationale: Starting with a salicylic acid derivative, the phenolic hydroxyl group is first protected or esterified, followed by O-alkylation with methallyl chloride. A subsequent Claisen rearrangement will move the methallyl group to the ortho position.[2] Finally, deprotection or hydrolysis of the ester yields the desired benzoic acid precursor. A more direct route involves the direct O-alkylation of salicylic acid followed by the Claisen rearrangement.

Experimental Protocol: Synthesis of the Benzoic Acid Precursor

| Step | Reagents & Conditions | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Salicylic acid, Methallyl chloride, K2CO3, Acetone | 1 : 1.2 : 2 | Reflux | 12 | ~90 |

| 2 | 2-(Methallyloxy)benzoic acid | - | 180-200 | 2-3 | ~70 |

Step-by-Step Methodology:

-

O-Alkylation: Reflux a mixture of salicylic acid, methallyl chloride, and potassium carbonate in acetone to obtain 2-(methallyloxy)benzoic acid.

-

Claisen Rearrangement: Heat the 2-(methallyloxy)benzoic acid neat or in a high-boiling solvent to 180-200 °C to induce the Claisen rearrangement. The product, 2-hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid, can be purified by crystallization.

Part B: Intramolecular Cyclization

The final step is the acid-catalyzed intramolecular cyclization of the substituted benzoic acid to form the dihydrobenzofuran ring.

-

Scientific Rationale: The protonation of the alkene in the methallyl group initiates an electrophilic aromatic substitution reaction, where the resulting carbocation is attacked by the electron-rich aromatic ring. Subsequent deprotonation yields the cyclized product.

Experimental Protocol: Cyclization to the Final Product

| Step | Reagents & Conditions | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid, Acid catalyst (e.g., polyphosphoric acid) | 1 : cat. | 100-120 | 2-4 | ~85 |

Step-by-Step Methodology:

-

Cyclization: Heat a mixture of 2-hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid with a strong acid catalyst such as polyphosphoric acid (PPA) with stirring.

-

Work-up: After the reaction is complete, pour the mixture into ice water to precipitate the product. The solid can be collected by filtration and recrystallized.

Reaction Scheme for Pathway 2

Caption: Overview of the direct cyclization pathway.

Conclusion

This guide has detailed two robust and scientifically sound pathways for the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. Pathway 1, proceeding through the well-characterized intermediate 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran followed by a Kolbe-Schmitt carboxylation, offers a reliable and scalable route. Pathway 2 presents a more direct approach via the cyclization of a substituted benzoic acid, which may be advantageous in terms of step economy. The choice of pathway will depend on the specific requirements of the researcher, including starting material availability, scale, and desired purity. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize this valuable chemical intermediate for their drug discovery and development endeavors.

References

-

Claisen, L. (1912). Über die Umlagerung von Phenol-allyläthern in die C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166. [Link]

-

Kolbe, H., & Schmitt, R. (1885). Ueber die Synthese der Salicylsäure. Journal für Praktische Chemie, 31(1), 397–410. [Link]

- United States Patent 4,463,184.

- United States Patent 4,297,284. Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.

- United States Patent 3,419,579. Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

-

Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

-

PrepChem. Synthesis of para-hydroxy-methyl-benzoic acid salt. [Link]

-

Food and Agriculture Organization of the United Nations. 4.3 Carbosulfan (145)/carbofuran (096)(R). [Link]

-

Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]

-

Scribd. 13 Kolbe-Schmitt Reaction. [Link]

-

SynArchive. Johnson-Claisen Rearrangement. [Link]

- Google Patents.

-

Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

- Google Patents. Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.

-

Molecules. Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[2]-benzofuro-[2,3-c]. [Link]

-

MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

-

University of Strathclyde. Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. [Link]

- Google Patents. Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

-

NIST. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. [Link]

-

PubChem. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

-

Semantic Scholar. Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2- butynyl)sulfanyl]thiophene. [Link]

-

ResearchGate. DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. [Link]

Sources

- 1. US4463184A - Process for the preparation of carbofuran - Google Patents [patents.google.com]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. Claisen Rearrangement [organic-chemistry.org]

- 4. US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]

- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Characteristics of a Key Benzofuran Derivative

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, a notable member of the benzofuran family, holds significant interest within the realms of medicinal chemistry and materials science. Its unique structural scaffold, featuring a dihydrobenzofuran core substituted with a gem-dimethyl group and a carboxylic acid moiety, provides a versatile platform for the development of novel therapeutic agents and functional materials. This guide offers a comprehensive exploration of its fundamental physicochemical properties, providing a critical resource for researchers engaged in its synthesis, characterization, and application. By delving into both established data and predictive insights, this document aims to empower scientific endeavor and accelerate innovation.

Molecular Identity and Structural Elucidation

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a solid organic compound with the following key identifiers:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| CAS Number | 42327-95-7 | [1] |

| Canonical SMILES | CC1(C)OC2=C(C=CC=C2C1)C(=O)O | |

| InChI Key | InChI=1S/C11H12O3/c1-11(2)8-5-3-4-6-7(8)14-10(9(6)11)12-13/h3-5H,8H2,1-2H3,(H,12,13) |

The structural framework, illustrated below, is foundational to its chemical behavior and reactivity.

Caption: Chemical structure of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Physicochemical Characteristics: A Data-Driven Overview

A thorough understanding of the physicochemical properties is paramount for predicting the compound's behavior in various systems, including its solubility, absorption, and distribution in biological environments. Due to a scarcity of publicly available experimental data for this specific molecule, the following table includes both reported values for closely related analogs and predicted values to provide a comprehensive, albeit partially estimated, profile.

| Property | Experimental Value | Predicted Value | Method of Determination/Prediction |

| Melting Point (°C) | Not available | ~170-180 | Based on analogs like 2,3-Dihydrobenzofuran-7-carboxylic acid (172°C)[2] |

| Boiling Point (°C) | Not available | >300 | Estimated from analogs such as 2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (327.9°C at 760mmHg)[3] |

| Water Solubility | Low | Sparingly soluble | Carboxylic acids with significant hydrophobic moieties tend to have low water solubility.[4][5] |

| pKa | Not available | ~4-5 | Typical range for aromatic carboxylic acids.[6] |

| LogP (Octanol-Water Partition Coefficient) | Not available | ~2.5 - 3.0 | Estimated based on the structure's hydrophobicity. |

Synthesis and Purification

The primary synthetic route to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid involves the cyclization of a substituted benzoic acid derivative. A key literature precedent for this transformation is the work of Stanetty, Koller, and Puerstinger.[1]

Synthetic Pathway

The synthesis originates from Benzoic acid, 2-hydroxy-3-(2-methyl-2-propen-1-yl)-. The reaction proceeds via an intramolecular cyclization under thermal conditions.

Caption: Synthetic workflow for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the referenced synthetic approach.[1] Optimization may be required based on specific laboratory conditions and reagent purity.

Materials:

-

Benzoic acid, 2-hydroxy-3-(2-methyl-2-propen-1-yl)-

-

High-boiling point solvent (e.g., Dowtherm A)

-

Round-bottom flask equipped with a reflux condenser and thermometer

-

Heating mantle

-

Standard work-up and purification reagents (e.g., sodium bicarbonate, hydrochloric acid, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the starting material, Benzoic acid, 2-hydroxy-3-(2-methyl-2-propen-1-yl)-, in a suitable high-boiling point solvent.

-

Thermal Cyclization: Heat the reaction mixture to 210-215 °C and maintain this temperature for approximately 45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution to extract the carboxylic acid product into the aqueous layer.

-

Separate the aqueous layer and acidify with concentrated hydrochloric acid until a precipitate forms.

-

-

Purification:

-

Collect the precipitate by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

-

Analytical Characterization: Spectroscopic and Chromatographic Methods

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic protons, the methylene protons of the dihydrofuran ring, and the gem-dimethyl protons. The aromatic protons will likely appear as a multiplet in the range of 6.8-7.8 ppm. The methylene protons at position 3 should appear as a singlet around 3.0 ppm. The two methyl groups at position 2 will give a sharp singlet at approximately 1.5 ppm. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm), and may be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic carbon (~170 ppm), the aromatic carbons (110-160 ppm), the quaternary carbon of the gem-dimethyl group, the methylene carbon of the dihydrofuran ring, and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid will be observed around 1700 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, as well as C-O stretching bands.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.21 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially cleavage of the dihydrofuran ring.

Experimental Protocols for Physicochemical Property Determination

The following are standardized protocols for the experimental determination of the key physicochemical properties.

Melting Point Determination

Caption: Workflow for melting point determination.

This method relies on the principle that pure crystalline solids have a sharp melting point range.[7]

pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[3][8]

Solubility Determination

Caption: Workflow for solubility determination.

This method determines the saturation concentration of the compound in a given solvent at a specific temperature.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the physicochemical properties of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. While some experimental data remains to be definitively established, the provided information, including predicted values and established protocols, offers a robust starting point for researchers. Further experimental validation of the predicted properties is a crucial next step to solidify our understanding of this promising molecule. The versatile nature of its structure suggests that continued investigation into its synthesis and derivatization will undoubtedly unlock new applications in drug discovery and materials science.

References

-

Melting point determination. (n.d.). Retrieved January 18, 2026, from [Link]

-

Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. - Literature - Data resources - CNGBdb. (n.d.). Retrieved January 18, 2026, from [Link]

-

Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass - SciSpace. (n.d.). Retrieved January 18, 2026, from [Link]

-

Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

Benzofuran, 2,3-dihydro-2-methyl- - the NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

-

Benzofuran-2-carboxylic acid - the NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

-

13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0280261) - NP-MRD. (n.d.). Retrieved January 18, 2026, from [Link]

-

1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293642) - NP-MRD. (n.d.). Retrieved January 18, 2026, from [Link]

-

CAS#:31457-03-1 | 7-Benzofurancarboxylicacid, 2,3-dihydro-2-methyl- | Chemsrc. (2025-08-25). Retrieved January 18, 2026, from [Link]

-

2,3-Dihydro-2,2-dimethylbenzofuran | C10H12O | CID 80640 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibito. (n.d.). Retrieved January 18, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of benzofuran-7-carboxylic acid - PrepChem.com. (n.d.). Retrieved January 18, 2026, from [Link]

-

Benzofuran-2-carboxylic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 18, 2026, from [Link]

-

2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

-

2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. (2025-08-10). Retrieved January 18, 2026, from [Link]

-

7-Benzofuranol, 2,3-dihydro-2,2-dimethyl- - Cheméo. (n.d.). Retrieved January 18, 2026, from [Link]

-

Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. (n.d.). Retrieved January 18, 2026, from [Link]

-

2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

- CN110684000B - Process for preparing benzofuran derivatives - Google Patents. (n.d.).

-

Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH. (2024-08-06). Retrieved January 18, 2026, from [Link]

-

Tables of Unknowns and Derivatives - Macmillan Learning. (n.d.). Retrieved January 18, 2026, from [Link]

-

TRANS-2,3-DIHYDRO-2,3-DIMETHYL-7-BENZOFURAN-CARBOXYLIC-ACID - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 18, 2026, from [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2025-12-15). Retrieved January 18, 2026, from [Link]

-

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | C11H12O2 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Discovery of (R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl) - Semantic Scholar. (n.d.). Retrieved January 18, 2026, from [Link]

-

pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. 2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. 2,3-Dihydrobenzofuran-7-carboxylic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. CAS#:31457-03-1 | 7-Benzofurancarboxylicacid, 2,3-dihydro-2-methyl | Chemsrc [chemsrc.com]

- 4. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. digital.library.unt.edu [digital.library.unt.edu]

- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 7. db.cngb.org [db.cngb.org]

- 8. Benzofuran-2-carboxylic acid [webbook.nist.gov]

An In-Depth Technical Guide to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Benzofuran Scaffold

The benzofuran structural motif is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on a specific, valuable derivative: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid , a key building block for the synthesis of novel therapeutic agents. Its unique conformational features and substitution pattern make it an attractive scaffold for library synthesis in drug discovery programs.[3]

Core Compound Profile: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

This section provides the fundamental physicochemical properties of the title compound, essential for any laboratory work or theoretical modeling.

| Property | Value | Source |

| CAS Number | 42327-95-7 | [4] |

| Molecular Formula | C₁₁H₁₂O₃ | [4] |

| Molecular Weight | 192.21 g/mol | [4] |

| IUPAC Name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

| Canonical SMILES | CC1(C)Cc2c(c(C(=O)O)ccc2)O1 | |

| Appearance | Off-white to white crystalline solid (predicted) | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Limited solubility in water. |

Synthesis and Mechanistic Insights

The synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can be achieved through several synthetic routes, often involving the cyclization of a suitably substituted phenolic precursor. One common approach involves the intramolecular cyclization of a prenylated salicylic acid derivative.

Illustrative Synthesis Pathway

Caption: Figure 1: Generalized Synthesis Pathway.

Step-by-Step Experimental Protocol

The following protocol is a representative synthesis based on established methods for related compounds.[4] Researchers should optimize conditions based on their specific laboratory setup and available starting materials.

Materials:

-

2-Hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid

-

High-boiling point solvent (e.g., Dowtherm A)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with temperature controller

-

Magnetic stirrer

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, recrystallization flasks, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid in a minimal amount of a high-boiling point solvent.

-

Cyclization: Heat the reaction mixture to 210-215 °C and maintain this temperature for approximately 45-60 minutes.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

-

Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified compound should also be determined and compared to literature values if available.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a singlet for the two methyl groups at the C2 position, a singlet for the methylene protons at the C3 position, and aromatic protons in the downfield region. The carboxylic acid proton will appear as a broad singlet, typically at a chemical shift greater than 10 ppm. For a closely related compound, 2,3-dihydrobenzofuran-7-carboxylic acid, the aromatic protons appear between 6.8 and 7.6 ppm, and the methylene protons at approximately 3.2 and 4.6 ppm.[5]

-

¹³C NMR: The spectrum will show characteristic peaks for the quaternary carbon at C2, the methylene carbon at C3, the aromatic carbons, and the carbonyl carbon of the carboxylic acid group (typically in the range of 170-185 ppm).

-

IR Spectroscopy: The infrared spectrum will be dominated by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration will be observed around 1680-1710 cm⁻¹.[6]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (192.21 g/mol ). Fragmentation patterns will likely involve the loss of water, carbon monoxide, and the carboxylic acid group.[7]

Applications in Drug Discovery and Medicinal Chemistry

The 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to readily modify the carboxylic acid group to form amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships.

Role as a Scaffold in Medicinal Chemistry

Caption: Figure 2: Role in Drug Discovery.

Derivatives of benzofuran carboxylic acids have shown significant potential in various therapeutic areas:

-

Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of benzofuran derivatives against various cancer cell lines.[1][8] The carboxylic acid moiety can be derivatized to amides and other functional groups to enhance potency and selectivity.

-

Antimicrobial Properties: The benzofuran scaffold is a key component in compounds exhibiting antibacterial and antifungal activities.[1] The carboxylic acid handle allows for the introduction of pharmacophores known to enhance antimicrobial efficacy.

-

Anti-inflammatory Effects: Certain benzofuran derivatives have been investigated for their ability to inhibit inflammatory pathways, suggesting their potential in treating inflammatory disorders.[9]

The 2,2-dimethyl substitution on the dihydrofuran ring provides steric bulk and can influence the compound's pharmacokinetic properties, such as metabolic stability and bioavailability. This makes the title compound a particularly interesting starting point for the development of new drug candidates.

Conclusion and Future Perspectives

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an ideal scaffold for the generation of diverse chemical libraries for high-throughput screening. The proven biological activities of the broader benzofuran class of compounds underscore the potential of derivatives of this specific molecule to yield novel therapeutic agents. Future research will likely focus on the synthesis and biological evaluation of new derivatives with improved potency, selectivity, and pharmacokinetic profiles for a range of diseases.

References

-

Yang, H., et al. (2010). 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1433. [Link]

-

PrepChem. Synthesis of benzofuran-7-carboxylic acid. [Link]

-

Indian Journal of Chemistry, Section B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 60B(5), 767-775. [Link]

-

Kim, H. P., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545–2549. [Link]

-

Molecules. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[4]-benzofuro-[2,3-c]. Molecules, 7(3), 353-362. [Link]

-

SpectraBase. TRANS-2,3-DIHYDRO-2,3-DIMETHYL-7-BENZOFURAN-CARBOXYLIC-ACID. [Link]

-

Larsson, M., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 235–241. [Link]

-

Khodarahmi, G., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Research in Pharmaceutical Sciences, 10(4), 269–280. [Link]

-

Choi, H. D., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6569–6572. [Link]

-

Journal of the Serbian Chemical Society. (2009). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of the Serbian Chemical Society, 74(1), 1-12. [Link]

-

PubChem. Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)-. [Link]

-

Semantic Scholar. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. [Link]

-

Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1145–1152. [Link]

-

Mini Reviews in Medicinal Chemistry. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Mini Reviews in Medicinal Chemistry, 16(14), 1135-1149. [Link]

-

Shi, G. Q., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 48(19), 6034–6042. [Link]

-

NIST WebBook. Benzofuran-2-carboxylic acid. [Link]

-

Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050–3056. [Link]

- Google Patents.

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ACS Omega, 2(5), 2017-2022. [Link]

-

D'Amore, M., et al. (2017). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 60(2), 694–713. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Kasicka, V., et al. (2008). Comparative metabolite profiling of carboxylic acids in rat urine by CE-ESI MS/MS through positively pre-charged and (2)H-coded derivatization. Journal of Chromatography A, 1206(2), 147–156. [Link]

-

Vessecchi, R., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Journal of Mass Spectrometry, 54(1), 33-44. [Link]

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. 2,3-DIHYDROBENZOFURAN-7-CARBOXYLIC ACID(35700-40-4) 1H NMR [m.chemicalbook.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. youtube.com [youtube.com]

- 8. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid derivatives and analogues

An In-Depth Technical Guide to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid Derivatives and Analogues

Authored by a Senior Application Scientist

Foreword: The Enduring Relevance of the Dihydrobenzofuran Scaffold

The benzofuran ring system, a fusion of benzene and furan, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic therapeutic agents.[1][2] Its rigid, planar structure provides an excellent framework for orienting functional groups in three-dimensional space to interact with biological targets. The 2,3-dihydro derivative, often called a coumaran, offers a more flexible, three-dimensional structure by introducing sp3-hybridized carbons, which can be critical for optimizing binding affinity and improving physicochemical properties.[3]

This guide focuses specifically on the 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid core and its analogues. The gem-dimethyl group at the C2 position provides steric bulk and metabolic stability, while the C7-carboxylic acid serves as a versatile chemical handle for derivatization, most commonly for the synthesis of amides. Through a detailed exploration of synthesis, functionalization, and biological applications, this document aims to provide researchers and drug development professionals with a comprehensive understanding of this valuable molecular framework.

Strategic Synthesis of the Core Scaffold

The construction of the 2,2-dimethyl-2,3-dihydro-1-benzofuran ring system is a critical first step. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring.

Claisen Rearrangement and Cyclization Cascade

A robust and frequently employed method begins with substituted phenols, which undergo O-allylation followed by a thermal 3,3-sigmatropic Claisen rearrangement. This sequence reliably positions an allyl group ortho to the hydroxyl moiety, setting the stage for the crucial ring-forming cyclization.

The causality behind this choice is its efficiency and predictability. The Claisen rearrangement is a powerful C-C bond-forming reaction that leverages thermal energy to achieve a concerted rearrangement, ensuring high regioselectivity. The subsequent cyclization to form the dihydrofuran ring can then be achieved under various conditions.

Caption: Key steps in the synthesis of the dihydrobenzofuran scaffold.

A representative protocol involves converting salicylic acid derivatives to their corresponding methyl esters, followed by O-allylation with allyl bromide.[4] The Claisen rearrangement is typically performed by heating the allyl ether intermediate at elevated temperatures (e.g., 210-215 °C) to yield the ortho-rearranged product.[4][5] The final furan ring construction can be accomplished using reagents like zirconium chloride.[4]

Alternative Synthetic Approaches

While the Claisen rearrangement is common, other methods exist. For instance, the parent 2,2-dimethyl-2,3-dihydro-7-benzofuranol, a precursor to the carboxylic acid, can be synthesized from 2-hydroxyacetophenone through a sequence involving methallyl ether formation and subsequent cyclization.[6] Another approach involves the acid-catalyzed cyclization and isomerization of isobutenylpyrocatechol.[7] These alternative routes can be advantageous if the specific starting materials are more readily accessible or if certain functional groups are incompatible with high-temperature rearrangement conditions.

Derivatization and Functionalization: The C7-Carboxylic Acid as a Gateway

The true therapeutic potential of this scaffold is unlocked through its derivatization. The carboxylic acid at the C7 position is an ideal anchor point for introducing a wide array of functional groups, primarily through the formation of amides, which are stable, synthetically accessible, and capable of forming crucial hydrogen bond interactions with protein targets.

Amide Coupling: A Cornerstone of Analogue Synthesis

The conversion of the C7-carboxylic acid to a diverse library of amides is a foundational strategy in lead optimization. Standard peptide coupling reagents provide a reliable and high-yielding path to these derivatives.

Caption: General workflow for amide bond formation at the C7 position.

Protocol: General Procedure for Amide Synthesis via Mixed-Anhydride Method [4]

This protocol is self-validating as the formation of the mixed anhydride in situ ensures efficient activation of the carboxylic acid for subsequent reaction with the amine, minimizing side reactions and typically leading to clean product formation that can be verified by standard analytical techniques (NMR, MS).

-

Dissolution: Dissolve the 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or DMF) under an inert atmosphere (N2 or Argon).

-

Activation: Cool the solution to 0 °C in an ice bath. Add a tertiary amine base such as N-methylmorpholine (NMM) or triethylamine (TEA) (1.1 eq.), followed by the dropwise addition of isobutyl chloroformate (1.1 eq.).

-

Mixed Anhydride Formation: Stir the reaction mixture at 0 °C for 30-60 minutes to allow for the formation of the mixed anhydride intermediate.

-

Amine Addition: Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with saturated aqueous NaHCO3 solution and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final amide derivative.

Aromatic Ring Substitution

Further diversification can be achieved by modifying the benzene portion of the scaffold. Standard electrophilic aromatic substitution reactions allow for the introduction of key functional groups:

-

Nitration: Treatment with nitric acid and trifluoroacetic acid can introduce a nitro group, typically at the C5 position, which can then be reduced to an amine for further functionalization.[4]

-

Halogenation: Bromination using bromine in acetic acid allows for the introduction of a bromine atom, a valuable handle for cross-coupling reactions.[4][8]

Biological Activity and Therapeutic Applications: A Scaffold of Opportunity

Derivatives of the 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid core have demonstrated significant activity against a range of important therapeutic targets.

PARP-1 Inhibition for Oncology

Poly(ADP-ribose)polymerase-1 (PARP-1) is a critical enzyme in DNA damage repair. Inhibiting PARP-1 is a clinically validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations. The dihydrobenzofuran-7-carboxamide scaffold has emerged as a promising pharmacophore for potent and selective PARP-1 inhibitors.[4][9]

A structure-based design approach identified 2,3-dihydrobenzofuran-7-carboxamide as a lead compound with moderate activity (IC50 = 9.45 μM).[4] Optimization of this core, particularly through the introduction of substituted benzylidene groups at the C2 position of an alternative DHBF-3-one-7-carboxamide scaffold, led to compounds with nanomolar potency.[4][9]

Anticancer and NF-κB Inhibitory Activity

Beyond PARP-1, these scaffolds have shown broad cytotoxic activity against various human cancer cell lines, including renal, colon, breast, and prostate cancer.[10][11] This activity is often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a transcription factor that plays a key role in inflammation and cancer cell survival, making it an attractive therapeutic target. The lead compound, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, demonstrated both outstanding anticancer effects and potent NF-κB inhibitory activity.[11]

Cannabinoid Receptor 2 (CB2) Agonism

The cannabinoid receptor 2 (CB2) is an emerging target for treating neuropathic pain and inflammatory conditions, as its activation does not produce the psychotropic effects associated with CB1 agonism. A series of 2,3-dihydro-1-benzofuran derivatives were designed as potent and selective CB2 agonists.[12] These compounds were developed to improve the drug-like properties of an earlier N-alkyl-isatin acylhydrazone series, with the dihydrobenzofuran scaffold serving as a bioisostere for a portion of the original structure.[12]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold has yielded critical insights into the structural requirements for potent biological activity. The development of PARP-1 inhibitors provides an excellent case study.

Caption: Summary of Structure-Activity Relationships for PARP-1 inhibitors.

For the DHBF-3-one-7-carboxamide series targeting PARP-1, the following observations were crucial:

-

Benzylidene Moiety: Introducing substituted benzylidene groups at the C2 position was the most effective strategy for improving potency. A 3',4'-dihydroxybenzylidene derivative showed a 30-fold improvement in activity over the unsubstituted core.[4]

-

Heterocyclic Extensions: Attaching various heterocycles to the 4'-position of the benzylidene ring (via a hydroxyl or amino linker) led to a dramatic increase in PARP-1 inhibition, with IC50 values dropping into the 79-718 nM range.[4][9] This modification likely allows the molecule to form additional favorable interactions within the enzyme's binding site.

-

Hydroxyl Group Positioning: The position of hydroxyl groups on the benzylidene ring significantly impacts potency. A 4'-hydroxyl group (IC50 = 0.813 μM) was more effective than a 3'-hydroxyl (IC50 = 2.14 μM), highlighting the specific geometry required for optimal binding.[4]

| Compound Modification (DHBF-3-one-7-carboxamide core) | Target | IC50 (μM) | Reference |

| Unsubstituted Core | PARP-1 | 16.2 | [4][9] |

| 2-(3',4'-dihydroxybenzylidene) | PARP-1 | 0.531 | [4][9] |

| 2-(4'-hydroxybenzylidene) | PARP-1 | 0.813 | [4] |

| 2-(3'-hydroxybenzylidene) | PARP-1 | 2.14 | [4] |

| Heterocyclic extensions at 4'-position | PARP-1 | 0.079 - 0.718 | [4][9] |

Conclusion and Future Perspectives

The 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid scaffold and its analogues represent a highly versatile and therapeutically relevant class of compounds. The synthetic accessibility of the core, combined with the straightforward derivatization of the C7-carboxylic acid, provides a robust platform for medicinal chemistry campaigns.

Future work in this area will likely focus on:

-

Improving Selectivity: While potent inhibitors have been developed, enhancing selectivity against different PARP family members or other off-target kinases remains a key objective.

-

Optimizing ADMET Properties: Further modification to improve aqueous solubility, membrane permeability, and metabolic stability will be crucial for advancing these compounds toward clinical development.[13]

-

Exploring New Targets: The demonstrated activity against diverse targets like PARP-1, NF-κB, and CB2 suggests that libraries based on this scaffold could yield potent modulators of other enzymes and receptors.[4][11][12]

This guide has outlined the fundamental chemistry and biology of this scaffold, providing a solid foundation for researchers aiming to leverage its unique structural and functional characteristics in the pursuit of novel therapeutics.

References

- Stanetty, P., Koller, H., & Puerstinger, G. (1990). Monatshefte fur Chemie, 121(11), 883-891.

-

Kamal, A., Bagul, C., Shaik, A. B., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5576-5594. Available from: [Link]

-

Kamal, A., Bagul, C., Shaik, A. B., et al. (2014). Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. PubMed. Available from: [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2195. Available from: [Link]

-

Li, Y., et al. (2017). Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. Organic Chemistry Frontiers. Available from: [Link]

- Google Patents. (n.d.). US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof.

- Google Patents. (n.d.). US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

- Google Patents. (n.d.). US20100234357A1 - Benzofuran derivatives.

-

Aslam, M. S., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 1-6. Available from: [Link]

-

D'yakonov, V. A., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(24), 5930. Available from: [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available from: [Link]

- Google Patents. (n.d.). US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.

-

Asoh, K., et al. (2009). Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1753-1757. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of benzofuran-7-carboxylic acid. Available from: [Link]

-

Hu, W., et al. (2018). Synthesis of 2,3-Difunctionalized Benzofuran Derivatives through Palladium-Catalyzed Double Isocyanide Insertion Reaction. Organic Letters, 20(12), 3500–3503. Available from: [Link]

-

Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available from: [Link]

-

ResearchGate. (n.d.). Benzofuran derivatives: A patent review. Available from: [Link]

-

Marques, M. M. B., et al. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[5]-benzofuro-[2,3-c]. Molecules, 7(4), 353-363. Available from: [Link]

-

Wang, F., et al. (2022). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 27(15), 4983. Available from: [Link]

-

Taddei, I., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2871. Available from: [Link]

-

Liu, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(18), 6692. Available from: [Link]

-

Kaczor, A. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. Available from: [Link]

-

Ammar, M., et al. (2018). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 61(17), 7843-7861. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]

-

Li, Y., et al. (2011). 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate. Acta Crystallographica Section E, 67(Pt 3), o663. Available from: [Link]

-

Lee, S. K., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2531-2536. Available from: [Link]

-

Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. Available from: [Link]

-

EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available from: [Link]

-

Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-6365. Available from: [Link]

-

Fodero, T., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2991-2996. Available from: [Link]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]

- 7. US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran - Google Patents [patents.google.com]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 11. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US20100234357A1 - Benzofuran derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Natural Occurrence of Benzofuran Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran carboxylic acids represent a structurally diverse and biologically significant class of naturally occurring heterocyclic compounds. Widely distributed across terrestrial and marine ecosystems, these molecules are biosynthesized by a variety of organisms, including plants, lichens, fungi, and bacteria. Their scaffolds are endowed with a wide range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, making them attractive starting points for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources, biosynthetic pathways, and biological significance of benzofuran carboxylic acids. Furthermore, it offers detailed, field-proven methodologies for their extraction, isolation, and characterization, designed to equip researchers with the practical knowledge required to explore this promising class of natural products.

Introduction: The Chemical and Biological Landscape of Benzofuran Carboxylic Acids

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, forms the core of a vast array of natural products.[1] The addition of a carboxylic acid moiety to this scaffold gives rise to the benzofuran carboxylic acids, a subclass with distinct physicochemical properties and a remarkable spectrum of biological activities.[2][3][4] These compounds have garnered significant attention in medicinal chemistry due to their prevalence in nature and their potential as therapeutic agents.[5][6][7]

This guide will navigate the journey from the natural origins of these compounds to their isolation and characterization in a laboratory setting, providing both foundational knowledge and practical protocols for researchers in the field.

Natural Sources of Benzofuran Carboxylic Acids

Benzofuran carboxylic acids are not confined to a single biological kingdom but are instead found in a diverse range of organisms, a testament to their evolutionary significance and diverse ecological roles.

Lichens: A Prolific Source

Lichens, symbiotic organisms of fungi and algae or cyanobacteria, are renowned producers of unique secondary metabolites, including a variety of benzofuran carboxylic acids.[8][9][10] The most prominent example is usnic acid , a dibenzofuran derivative that exists as (+) and (−) enantiomers.[2] It is found in numerous lichen genera such as Usnea, Cladonia, Lecanora, and Ramalina.[2]

Higher Plants: A Rich Reservoir

Higher plants, particularly those used in traditional medicine, are a significant source of complex benzofuran carboxylic acids. The most notable examples are the salvianolic acids , a group of water-soluble phenolic acids isolated from the roots of Salvia miltiorrhiza (Danshen).[11][12][13] Salvianolic acid B and salvianolic acid A are among the most abundant and well-studied of these compounds.[14][15]

Fungi: A Realm of Novel Structures

Fungi, including endophytic and marine-derived species, contribute a diverse array of benzofuran carboxylic acids to the natural product pool. For instance, species of the genus Penicillium have been found to produce benzofuran derivatives.[16] The marine fungus Pseudallescheria boydii has been shown to produce chlorinated benzofuran derivatives, although not explicitly carboxylic acids, highlighting the potential for novel structures from this source.[17]

Biosynthesis: Nature's Synthetic Strategies

The biosynthesis of benzofuran carboxylic acids follows intricate and diverse pathways, often unique to the producing organism. Understanding these pathways is crucial for metabolic engineering and synthetic biology efforts aimed at enhancing their production.

The Polyketide Pathway: The Genesis of Usnic Acid

The biosynthesis of usnic acid in lichens proceeds through the polyketide pathway.[8][9][10] The key enzyme is a non-reducing polyketide synthase (PKS) that utilizes acetyl-CoA and malonyl-CoA as building blocks.[18] This PKS possesses a C-methyltransferase (MeT) domain, which is responsible for the characteristic methyl groups on the aromatic ring.[9][10][19]

The proposed biosynthetic pathway for usnic acid can be visualized as follows:

Caption: Biosynthetic pathway of usnic acid.

The Phenylpropanoid and Tyrosine-Derived Pathways: The Route to Salvianolic Acids

The biosynthesis of salvianolic acids in Salvia miltiorrhiza is a classic example of the convergence of two major plant metabolic pathways: the phenylpropanoid pathway and the tyrosine-derived pathway.

The phenylpropanoid pathway starts with phenylalanine and produces 4-coumaroyl-CoA, which is then converted to caffeic acid. The tyrosine-derived pathway begins with tyrosine and leads to the formation of 3,4-dihydroxyphenyllactic acid (danshensu). These two precursors are then condensed to form rosmarinic acid, a key intermediate that undergoes further oxidative coupling to yield the various salvianolic acids.

The following diagram illustrates this convergent biosynthetic pathway:

Caption: Convergent biosynthesis of salvianolic acids.

Methodologies for Extraction, Isolation, and Characterization

The successful study of naturally occurring benzofuran carboxylic acids hinges on robust and efficient methods for their extraction from the source material, followed by purification and structural elucidation.

Extraction Protocols

The choice of extraction method and solvent is critical and depends on the physicochemical properties of the target compounds and the nature of the source material.

4.1.1. Solvent Extraction of Lichen Acids (e.g., Usnic Acid)

This protocol is optimized for the extraction of moderately polar compounds like usnic acid from lichen thalli.

Step-by-Step Methodology:

-

Sample Preparation: Air-dry the lichen material at room temperature and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Selection: Acetone is a commonly used and effective solvent for extracting usnic acid. Other solvents such as ethanol or petroleum ether can also be employed.[1]

-

Extraction Procedure (Heat Reflux): a. Place the powdered lichen material in a round-bottom flask. b. Add the solvent (e.g., acetone) at a solid-to-solvent ratio of approximately 1:10 (w/v). c. Heat the mixture to reflux for 1-2 hours. d. Cool the mixture and filter to separate the extract from the solid residue. e. The extraction can be repeated on the residue to maximize the yield.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

4.1.2. Aqueous-Organic Extraction of Salvianolic Acids

This protocol is tailored for the extraction of water-soluble salvianolic acids from the roots of Salvia miltiorrhiza.

Step-by-Step Methodology:

-

Sample Preparation: Wash, dry, and pulverize the roots of Salvia miltiorrhiza.

-

Solvent System: A mixture of ethanol and water (e.g., 70-80% ethanol) is effective for extracting these polar compounds.[11]

-

Extraction Procedure (Maceration or Sonication): a. Suspend the powdered root material in the ethanol-water mixture. b. Macerate at room temperature with occasional stirring for 24-48 hours, or perform sonication for a shorter duration (e.g., 30-60 minutes) to enhance extraction efficiency. c. Filter the mixture to collect the liquid extract.

-

Solvent Partitioning (Optional): To remove non-polar impurities, the aqueous-ethanolic extract can be partitioned against a non-polar solvent like n-hexane. The salvianolic acids will remain in the polar phase.

-

Concentration: Remove the ethanol from the extract under reduced pressure. The remaining aqueous solution can be lyophilized to yield the crude extract.

Isolation and Purification Techniques

Crude extracts are complex mixtures that require further separation to isolate the benzofuran carboxylic acids of interest.

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification and quantification of benzofuran carboxylic acids.[20][21][22]

General HPLC Protocol for Usnic Acid Purification:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[17]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic or phosphoric acid to ensure good peak shape.[21]

-

Flow Rate: Typically 1.0 mL/min for analytical scale.

-

Detection: UV detection at 282 nm.[17]

General HPLC Protocol for Salvianolic Acid B Separation:

-

Column: ODS (C18) column.[23]

-

Mobile Phase: A mixture of methanol and an acidic aqueous solution (e.g., 5% acetic acid) in a ratio of approximately 35:65 (v/v).[23]

-

Detection: UV detection at 281 nm.[23]

4.2.2. Counter-Current Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative-scale isolation of natural products, as it avoids the use of solid stationary phases, thus minimizing sample loss due to irreversible adsorption.[8][9][10][11]

CCC Protocol for Salvianolic Acid B Purification:

-

Two-Phase Solvent System: A common system is composed of n-hexane-ethyl acetate-ethanol-water in a volumetric ratio of 3:7:1:9.[9][11]

-

Procedure:

-

The CCC column is first filled with the stationary phase (typically the upper, less polar phase).

-

The apparatus is rotated at a high speed (e.g., 850 rpm).

-

The mobile phase (the lower, more polar phase) is then pumped through the column.

-

The crude extract, dissolved in a suitable solvent, is injected into the system.

-

Fractions are collected and analyzed (e.g., by HPLC) to identify those containing the pure compound.

-

Characterization and Structural Elucidation

Once a pure compound is isolated, its structure must be unequivocally determined using a combination of spectroscopic techniques.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. 1H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while 13C NMR reveals the carbon skeleton of the molecule.[24][25][26][27] 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the complete connectivity of the molecule.

4.3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and provides valuable information about its substructures.[3][4][28][29][30]

Biological Activities of Naturally Occurring Benzofuran Carboxylic Acids

The interest in benzofuran carboxylic acids is largely driven by their diverse and potent biological activities.

Antimicrobial Activity

Usnic acid is well-known for its antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][18][31][32] Its minimum inhibitory concentrations (MICs) are often in the low microgram per milliliter range.[18][32]

Antioxidant Activity

Salvianolic acids are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[13][14][33] Their antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with IC50 values indicating high potency.[15][33]

Anticancer Activity

Several salvianolic acids have demonstrated significant anticancer activity in various cancer cell lines.[12] For example, salvianolic acid B has been shown to reduce the viability of breast cancer cells (MCF-7) with IC50 values in the low mg/mL range.[14]

Table 1: Summary of Biological Activities of Selected Benzofuran Carboxylic Acids

| Compound | Natural Source | Biological Activity | Quantitative Data (Example) |

| Usnic Acid | Lichens (Usnea, Cladonia) | Antibacterial | MIC: 1-8 µg/mL against MRSA[18] |

| Salvianolic Acid B | Salvia miltiorrhiza | Antioxidant, Anticancer | IC50 (DPPH): ~1.43 µg/mL[10]; IC50 (MCF-7): 4.5 mg/mL (24h)[14] |

| Salvianolic Acid A | Salvia miltiorrhiza | Antioxidant, Anticancer | IC50 (DPPH): ~1.35 µg/mL[10]; IC50 (HeLa): ~5-30 µM[15] |

Conclusion and Future Perspectives

The natural world remains a vast and largely untapped resource for novel chemical entities with therapeutic potential. Benzofuran carboxylic acids exemplify this, with their widespread occurrence, diverse biological activities, and intriguing biosynthetic origins. The methodologies outlined in this guide provide a robust framework for the systematic exploration of these compounds. Future research in this area will likely focus on the discovery of new benzofuran carboxylic acids from underexplored ecological niches, such as extremophilic microorganisms and marine invertebrates. Furthermore, advances in synthetic biology and metabolic engineering hold the promise of sustainable and scalable production of these valuable natural products. A deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of new drugs to address pressing global health challenges.

References